3-cyclopentyl-4-methyl-1,2-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

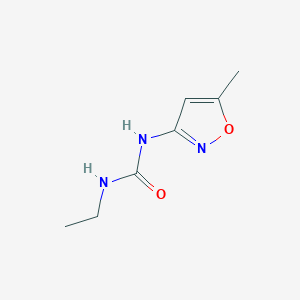

“3-cyclopentyl-4-methyl-1,2-oxazol-5-amine” is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22 . It belongs to the class of oxazoles, which are heterocyclic compounds containing a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms .

Synthesis Analysis

The synthesis of oxazole derivatives, including “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine”, often involves the use of metal-free synthetic routes . These methods have gained attention due to their eco-friendliness and the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant generation of waste, and difficulty in separating from the reaction mixtures .Molecular Structure Analysis

The molecular structure of “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine” consists of a five-membered oxazole ring attached to a cyclopentyl group at the 3-position and a methyl group at the 4-position . The oxazole ring itself contains one oxygen atom at the 1-position and a nitrogen atom at the 2-position .Chemical Reactions Analysis

Oxazole derivatives, including “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine”, have been found to exhibit a wide range of biological activities, which has led to their synthesis and screening for various biological applications . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .Safety and Hazards

The safety data sheet for a similar compound, “4-Methyl-1,3-oxazol-2-amine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It’s important to handle such compounds with appropriate safety measures.

Future Directions

Oxazole derivatives, including “3-cyclopentyl-4-methyl-1,2-oxazol-5-amine”, have gained attention in recent times due to their increasing importance in the field of medicinal chemistry . The development of robust synthetic methods for the generation of a diverse collection of oxazole molecules can accelerate the drug discovery program . Therefore, future research may focus on the synthesis of various oxazole derivatives and their screening for various biological activities.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine involves the reaction of cyclopentanone with methylamine to form 3-cyclopentyl-2-methyl-1,2-oxazolidine. This intermediate is then reacted with hydroxylamine to form 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine.", "Starting Materials": [ "Cyclopentanone", "Methylamine", "Hydroxylamine" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with methylamine in the presence of a catalyst to form 3-cyclopentyl-2-methyl-1,2-oxazolidine.", "Step 2: The intermediate 3-cyclopentyl-2-methyl-1,2-oxazolidine is then reacted with hydroxylamine in the presence of a catalyst to form 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine." ] } | |

CAS RN |

1152679-52-1 |

Product Name |

3-cyclopentyl-4-methyl-1,2-oxazol-5-amine |

Molecular Formula |

C9H14N2O |

Molecular Weight |

166.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.